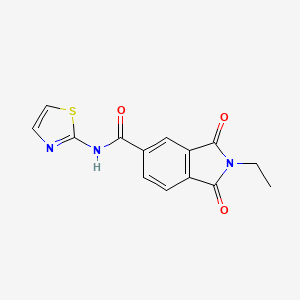![molecular formula C16H16ClNOS2 B4755240 N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B4755240.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide
Overview
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide, also known as ML239, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibition by N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide leads to the upregulation of genes involved in apoptosis and cell cycle arrest, which may explain its anti-cancer properties. N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide has also been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the regulation of the endocannabinoid system. Inhibition of MAGL by N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide leads to the accumulation of endocannabinoids, which may explain its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and anti-inflammatory effects. N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide has several advantages for lab experiments, including its ease of synthesis, favorable pharmacokinetic profile, and well-characterized mechanism of action. However, N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide also has some limitations, including its relatively low potency compared to other HDAC inhibitors and its potential off-target effects.
Future Directions
There are several future directions for the research and development of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide. One potential direction is the optimization of its chemical structure to improve its potency and selectivity. Another direction is the evaluation of its therapeutic potential in preclinical and clinical studies for the treatment of cancer, neurodegenerative disorders, and inflammation. Additionally, the identification of biomarkers that can predict the response to N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide treatment may help to personalize its use in clinical settings. Finally, the development of novel drug delivery systems for N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide may improve its efficacy and reduce potential side effects.
Scientific Research Applications
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. Several studies have demonstrated the anti-cancer properties of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide, including its ability to inhibit the growth of cancer cells and induce apoptosis. N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c1-20-15-5-3-2-4-14(15)16(19)18-10-11-21-13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDNTBMLUPQWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(methylsulfanyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4755159.png)
![N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B4755163.png)
![N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4755178.png)

![5-{[3-(4-ethylphenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4755193.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4755199.png)

![2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B4755208.png)
![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4755216.png)
![N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4755220.png)
![8-[4-(4-chlorobenzoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4755253.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4755260.png)
![4-chloro-N-[3-(N-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4755270.png)
![8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline](/img/structure/B4755292.png)